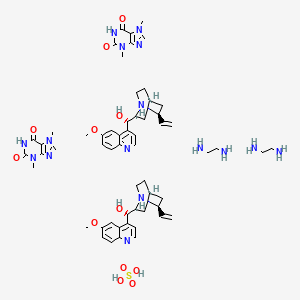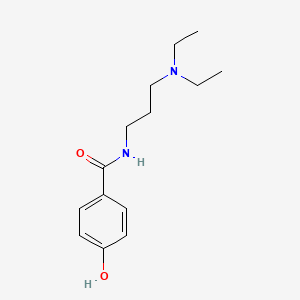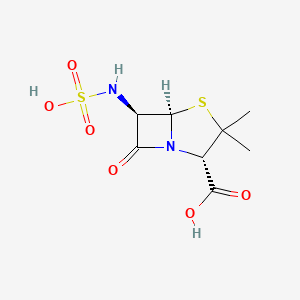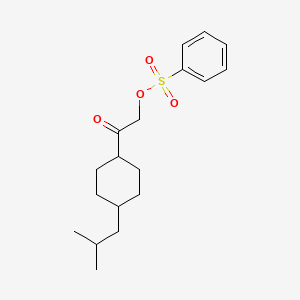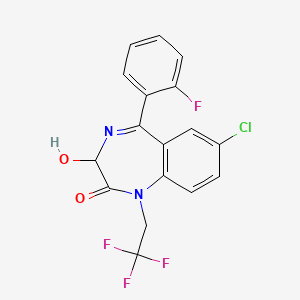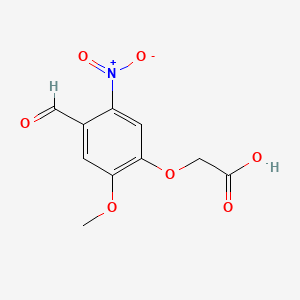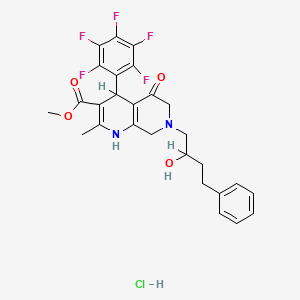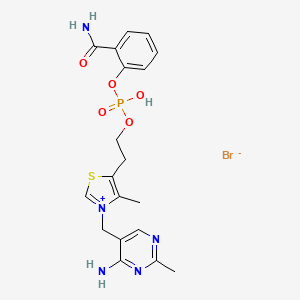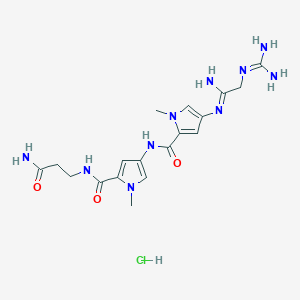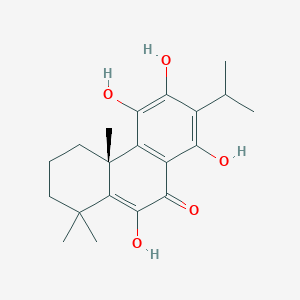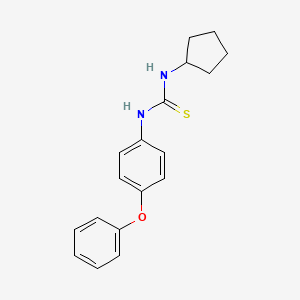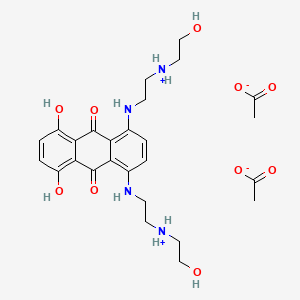
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An anthracenedione-derived antineoplastic agent.
Applications De Recherche Scientifique
Clinical Investigation
1,4-Dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)-amino))-9,10-anthracenedione dihydrochloride, an anthracenedione derivative, was evaluated in a Phase I clinical trial for its potential antitumor effects. This study involved single intravenous injections administered at 4-week intervals to patients with a range of dosages. The study observed leukopenia and thrombocytopenia as dose-limiting factors but also noted these effects as short-lived and reversible. Interestingly, the study reported a green discoloration of urine at higher doses and recorded a partial response in a patient with lung adenocarcinoma (Von Hoff et al., 1980).
Genotoxicity Comparison
The genotoxic effects of this compound, along with two aminoanthraquinone analogs, were assessed using mammalian cell cytogenetic assays and bacterial mutagenesis assays. The study found a correlation between the therapeutic activities of these drugs and their genotoxicity. This research provided insights into the genetic toxicities of these compounds, suggesting potential for further drug development and understanding of drug activities (Au et al., 1981).
Clastogenic Activity
Research on the clastogenic activity of this compound in Chinese hamster ovary cells identified its ability to induce chromosome damage both directly in interphase cells and indirectly. The study suggested a dual mechanism of chromosome damage induction by this compound, furthering the understanding of its potential effects at the cellular level (Rosenberg & Hittelman, 1983).
Interaction with DNA
The interaction of this compound with DNA was investigated using fluorescence polarization, revealing its ability to displace acridine orange from calf thymus DNA. This study contributed to the understanding of the molecular interactions of such compounds with DNA, a crucial aspect in their antineoplastic properties (Roboz, Richardson, & Holland, 1982).
Propriétés
Numéro CAS |
70711-41-0 |
|---|---|
Nom du produit |
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate |
Formule moléculaire |
C26H36N4O10 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate |
InChI |
InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |
Clé InChI |
ZWCKUVMZBKQQRG-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Numéros CAS associés |
65271-80-9 (Parent) |
Synonymes |
Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




